(5-Chloro-2-fluoropyridin-3-yl)-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone
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Overview
Description
The compound (5-Chloro-2-fluoropyridin-3-yl)-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone is a complex organic molecule that features a pyridine ring substituted with chlorine and fluorine atoms, a piperidine ring, and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-fluoropyridin-3-yl)-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of Chlorine and Fluorine: The chlorination and fluorination of the pyridine ring can be achieved using reagents such as N-chlorosuccinimide (NCS) and Selectfluor, respectively.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of appropriate precursors.
Attachment of the Dioxolane Ring: The dioxolane ring can be introduced through the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.
Final Coupling: The final step involves coupling the substituted pyridine with the piperidine-dioxolane moiety using a suitable coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced methanone derivatives.
Substitution: Substituted pyridine derivatives with various nucleophiles replacing chlorine or fluorine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (5-Chloro-2-fluoropyridin-3-yl)-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone can be used to study the effects of halogenated pyridines on biological systems. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
Medically, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique electronic properties imparted by the fluorine and chlorine atoms.
Mechanism of Action
The mechanism of action of (5-Chloro-2-fluoropyridin-3-yl)-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of halogens can enhance binding affinity to certain targets due to their electron-withdrawing effects, which can influence the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-2-fluoropyridin-3-yl)-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone: can be compared with other halogenated pyridines and piperidine derivatives.
2-Chloro-3-fluoropyridine: A simpler halogenated pyridine that lacks the piperidine and dioxolane rings.
(5-Chloro-2-fluoropyridin-3-yl)-piperidin-1-ylmethanone: Similar but without the dioxolane ring.
Uniqueness
The uniqueness of this compound lies in its combination of a halogenated pyridine ring with both a piperidine and a dioxolane ring. This structure provides a unique set of chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5-chloro-2-fluoropyridin-3-yl)-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN2O3/c15-10-6-11(12(16)17-7-10)13(19)18-3-1-2-9(8-18)14-20-4-5-21-14/h6-7,9,14H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAPKUGROICWHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(N=CC(=C2)Cl)F)C3OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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